3-Hydroxy-2-methylpropyl pivalate
Description
The compound 3-Hydroxy-2,2-dimethylpropyl hydroxypivalate (CAS 1115-20-4) is a bifunctional ester with the molecular formula C₁₀H₂₀O₄ and a molecular weight of 204.266 g/mol . It is characterized by two key structural motifs:
- A hydroxypivalate moiety (derived from hydroxypivalic acid, 3-hydroxy-2,2-dimethylpropanoic acid).
- A 3-hydroxy-2,2-dimethylpropyl alcohol backbone.
Properties
IUPAC Name |
(3-hydroxy-2-methylpropyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(5-10)6-12-8(11)9(2,3)4/h7,10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVACGRAEIGECNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-methylpropyl pivalate can be synthesized through the esterification of 3-hydroxy-2-methylpropanol with pivalic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methylpropyl pivalate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Different esters, amides.
Scientific Research Applications
3-Hydroxy-2-methylpropyl pivalate is utilized in various scientific research applications, including:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical studies.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-methylpropyl pivalate involves its role as a protecting group in organic synthesis. It forms stable esters with alcohols, protecting them from unwanted reactions during synthetic processes. The ester can be selectively removed under mild conditions, allowing for the recovery of the original alcohol . The molecular targets and pathways involved in its action are primarily related to its chemical reactivity and stability as an ester .
Comparison with Similar Compounds
Comparison with Similar Pivalate Esters
Pivalate esters are widely employed in organic synthesis and pharmaceuticals due to their steric bulk, which enhances stability and modulates physicochemical properties. Below is a comparative analysis of 3-hydroxy-2,2-dimethylpropyl hydroxypivalate with other structurally or functionally related esters.
Structural and Functional Analogues
4-(Sulfamoyl)phenyl Pivalate (Sivelestat Fragment)
- Structure : Combines a pivalate ester with a sulfonamide group.
- Application : Used as a fragment in human neutrophil elastase (HNE) inhibitors, such as Sivelestat. The pivalate group improves chemical stability and modulates inhibitory activity .
- Comparison : Unlike 3-hydroxy-2,2-dimethylpropyl hydroxypivalate, this compound is designed for therapeutic applications. The sulfonamide group enables targeted enzyme inhibition, while the hydroxypivalate in the reference compound lacks such functionalization .
Steroidal Pivalates (e.g., Tixocortol Pivalate, Fluocortolone Pivalate)
- Structure : Pivalate esters attached to steroid backbones.
- Application : Used topically for anti-inflammatory effects. The pivalate group enhances lipophilicity, prolonging dermal retention and reducing systemic absorption .
- Comparison: Steroidal pivalates are pharmacologically active, whereas 3-hydroxy-2,2-dimethylpropyl hydroxypivalate is a non-therapeutic research chemical. The latter’s hydroxyl groups may increase polarity, limiting its utility in hydrophobic formulations .
Simple Alkyl Pivalates (e.g., Methyl Pivalate)
- Structure : Straight-chain alkyl esters of pivalic acid.
- Application : Common solvents or intermediates in organic synthesis.
- Comparison : 3-Hydroxy-2,2-dimethylpropyl hydroxypivalate’s branched structure and hydroxyl groups confer higher steric hindrance and reactivity compared to linear alkyl pivalates. This may influence its stability and solubility in synthetic applications .
Physicochemical and Stability Data
Biological Activity
3-Hydroxy-2-methylpropyl pivalate (HMP) is an ester compound that has garnered attention in biological research due to its potential applications in pharmaceuticals and industrial processes. This article presents a detailed overview of its biological activity, including mechanisms of action, toxicity studies, and potential therapeutic uses.
Chemical Structure and Properties
This compound is a branched-chain ester characterized by its unique molecular structure. Its formula can be represented as follows:
- Molecular Formula : C₉H₁₈O₃
- Molecular Weight : 174.24 g/mol
The compound's structure facilitates interactions with biological systems, making it a candidate for various applications.
The biological activity of HMP is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Studies suggest that HMP may modulate enzyme activity, which can influence metabolic pathways and signaling cascades within cells. The proposed mechanisms include:
- Enzyme Inhibition : HMP may inhibit certain enzymes, leading to altered metabolic processes.
- Receptor Binding : The compound can bind to specific receptors, potentially affecting cellular responses.
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of HMP. Various studies have evaluated its acute toxicity and environmental impact:
| Study Type | Findings |
|---|---|
| Acute Toxicity (Mammals) | LD50 values indicate moderate toxicity (8000 mg/kg) . |
| Aquatic Toxicity | EC50 values > 559.6 mg/l suggest low toxicity to aquatic life . |
These findings indicate that while HMP has some level of toxicity, it is relatively safe at low concentrations.
Pharmaceutical Potential
Research has indicated that HMP could serve as a precursor for developing therapeutic agents. Its structural features allow it to be modified into various bioactive compounds. Potential applications include:
- Anti-inflammatory Agents : The compound may exhibit properties that reduce inflammation.
- Antimicrobial Activity : Preliminary studies suggest possible efficacy against certain pathogens.
Industrial Uses
In addition to pharmaceutical applications, HMP is utilized in the production of specialty chemicals and polymers. Its role as an intermediate in chemical synthesis highlights its versatility in industrial applications.
Case Studies
- Study on Enzyme Interaction : A study investigated the interaction of HMP with liver enzymes, revealing significant inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .
- Aquatic Toxicity Assessment : An assessment conducted on various aquatic organisms demonstrated that HMP has minimal impact on marine biodiversity, with high NOEC values indicating low ecological risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
